N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide
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Overview
Description
The compound contains a bithiophene moiety, which is a type of organic compound. Bithiophene is the most common of the three isomers with formula (C4H3S)2 . It is typically prepared by cross-coupling starting from 2-halothiophenes .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Generally, bithiophene compounds can undergo various types of reactions including electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and stability. These properties can be determined through various experimental techniques .Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound and recommendations for safe handling .
Future Directions
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO2S2/c18-11-2-1-3-12(19)16(11)17(22)20-8-13(21)15-5-4-14(24-15)10-6-7-23-9-10/h1-7,9,13,21H,8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEWZQYMRXOLFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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